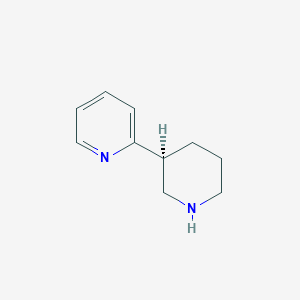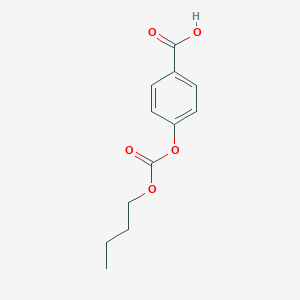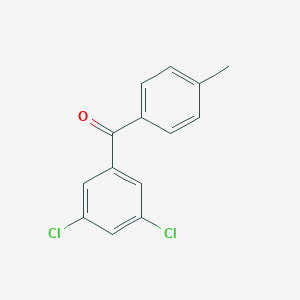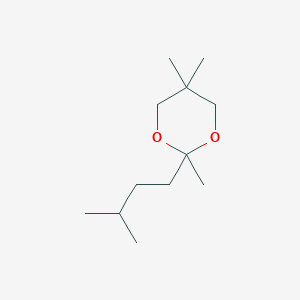
2,5,5-Trimethyl-2-(3-methylbutyl)-1,3-dioxane
Overview
Description
2,5,5-Trimethyl-2-(3-methylbutyl)-1,3-dioxane is an organic compound belonging to the class of dioxanes It is characterized by a dioxane ring substituted with trimethyl and methylbutyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5,5-Trimethyl-2-(3-methylbutyl)-1,3-dioxane typically involves the cyclization of appropriate diols with aldehydes or ketones under acidic conditions. One common method includes the reaction of 2,2,4-trimethyl-1,3-pentanediol with 3-methylbutanal in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the dioxane ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to achieve high conversion rates and selectivity. The reaction mixture is typically purified through distillation to obtain the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the dioxane ring, potentially opening it to form diols.
Substitution: The compound can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products:
Oxidation: Alcohols, carboxylic acids.
Reduction: Diols.
Substitution: Halogenated derivatives, alkylated products.
Scientific Research Applications
2,5,5-Trimethyl-2-(3-methylbutyl)-1,3-dioxane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis due to its stability and reactivity.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a model compound for understanding metabolic pathways.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, particularly in the synthesis of drugs with dioxane moieties.
Industry: It finds applications in the production of polymers, resins, and as an additive in lubricants and fuels.
Mechanism of Action
The mechanism by which 2,5,5-Trimethyl-2-(3-methylbutyl)-1,3-dioxane exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity. The dioxane ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1,4-Dioxane: A simpler dioxane compound, often used as a solvent.
2,2-Dimethyl-1,3-dioxane: Similar in structure but with different substituents, affecting its reactivity and applications.
2,5-Dimethyl-2,5-hexanediol: A related diol that can be used in the synthesis of dioxanes.
Uniqueness: 2,5,5-Trimethyl-2-(3-methylbutyl)-1,3-dioxane is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. Its branched structure can influence its solubility, boiling point, and reactivity compared to other dioxanes.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
2,5,5-trimethyl-2-(3-methylbutyl)-1,3-dioxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c1-10(2)6-7-12(5)13-8-11(3,4)9-14-12/h10H,6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWBXOPQYZIDPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1(OCC(CO1)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50157735 | |
| Record name | 2,5,5-Trimethyl-2-(3-methylbutyl)-1,3-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50157735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13273-85-3 | |
| Record name | 2,5,5-Trimethyl-2-(3-methylbutyl)-1,3-dioxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13273-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5,5-Trimethyl-2-(3-methylbutyl)-1,3-dioxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013273853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5,5-Trimethyl-2-(3-methylbutyl)-1,3-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50157735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5,5-trimethyl-2-(3-methylbutyl)-1,3-dioxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.959 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5,5-TRIMETHYL-2-(3-METHYLBUTYL)-1,3-DIOXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LBE4PA6JBD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


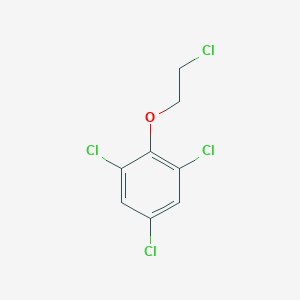
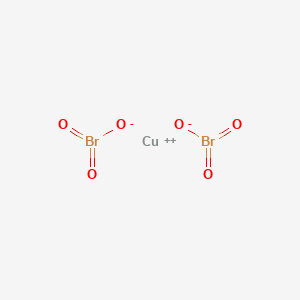




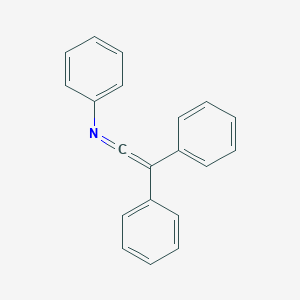
![[(Z)-3-chloroprop-2-enyl] acetate](/img/structure/B78641.png)
![3-(5-Chloro-1H-Benzo[D]Imidazol-2-Yl)Propan-1-Ol](/img/structure/B78642.png)
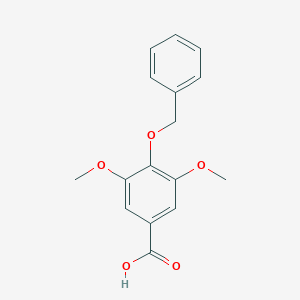
![2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione](/img/structure/B78649.png)
